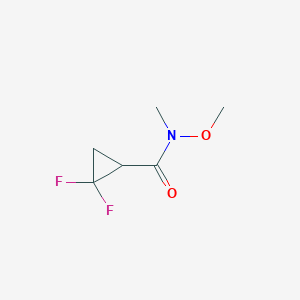

2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide

描述

2,2-Difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is a cyclopropane-derived carboxamide featuring a difluorinated cyclopropane core and an N-methoxy-N-methyl (Weinreb amide) substituent. This structural motif imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly as a precursor for ketone synthesis via nucleophilic additions. For instance, a related compound, (R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide, has a molar mass of 700.74 g/mol and requires storage at -20°C for stability, suggesting that fluorinated cyclopropane derivatives may exhibit heightened sensitivity to thermal degradation .

属性

IUPAC Name |

2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c1-9(11-2)5(10)4-3-6(4,7)8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLMKTMZAFPDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CC1(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Difluorocarbene-Mediated Cyclopropanation

Difluorocarbene (CF2), a highly reactive intermediate, is generated from precursors such as trimethylsilyl difluoromethyl bromide (TMSCF2Br) under basic conditions. When reacted with alkenes (e.g., methyl acrylate), CF2 adds across the double bond, forming a 2,2-difluorocyclopropane ester. For example:

$$

\text{TMSCF2Br} + \text{Base} \rightarrow \text{CF2} + \text{Byproducts}

$$

$$

\text{CF2} + \text{CH2=CHCO2Me} \rightarrow \text{2,2-difluorocyclopropane-1-carboxylate}

$$

This method, detailed in industrial protocols, achieves yields exceeding 70% when conducted in anhydrous tetrahydrofuran (THF) at −78°C.

Halogenated Precursor Cyclization

Patents describe cyclopropanation via dichlorocyclopropane intermediates . For instance, 1-methyl-2,2-dichlorocyclopropane carboxylates are hydrogenated under high-pressure H2 (50–100 bars) with palladium catalysts to yield chlorinated cyclopropanes. Subsequent halogen exchange using potassium fluoride (KF) substitutes chlorine with fluorine, though this step requires harsh conditions (e.g., 150°C, DMF solvent).

Amidation Reactions for Carboxamide Functionalization

The N-methoxy-N-methylcarboxamide group is introduced via acyl chloride intermediates . A representative pathway involves:

- Ester Hydrolysis : 2,2-difluorocyclopropane-1-carboxylate is saponified to the carboxylic acid using KOH in methanol.

- Acyl Chloride Formation : The acid reacts with thionyl chloride (SOCl2) to form the corresponding acyl chloride.

- Amine Coupling : The acyl chloride is treated with N-methoxy-N-methylamine in dichloromethane (DCM) with triethylamine (Et3N) as a base, yielding the final carboxamide.

Optimized conditions (0°C, slow amine addition) prevent epimerization and improve yields to 85–90%.

Industrial-Scale Production and Optimization

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous THF | Minimizes hydrolysis |

| Temperature | −78°C (cyclopropanation) | Reduces side reactions |

| Pressure | 50 bars (hydrogenation) | Accelerates reaction |

| Catalyst Loading | 5% Pd/C | Balances cost and activity |

Flow systems reduce reaction times from hours to minutes and improve safety by minimizing exothermic risks.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

- Strong absorption at 1705 cm−1 (C=O stretch) and 1150 cm−1 (C-F stretch).

化学反应分析

Types of Reactions

2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

科学研究应用

2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Table 1: Key Structural Features of Cyclopropane Carboxamides

Key Observations :

Analysis :

- Diastereoselectivity: The high dr (23:1) in suggests that electron-rich phenolic nucleophiles favor stereoselective additions to cyclopropane derivatives. This contrasts with non-cyclopropane systems (e.g., cyclohexene in ), where stereochemical outcomes are less predictable.

- Reagent Roles: The use of NaH and methyl iodide in highlights the importance of strong bases for deprotonation and alkylation, whereas phenolic couplings in rely on nucleophilic aromatic substitution.

Stability and Analytical Data

Table 3: Elemental Analysis and Physical Properties

Insights :

- Elemental Consistency : The close match between calculated and found values in underscores the purity achievable via NaH-mediated alkylation.

- Storage Requirements: Fluorinated cyclopropane derivatives (e.g., ) demand low-temperature storage, likely due to hydrolytic or oxidative instability, whereas non-fluorinated analogs (e.g., ) may be stable at ambient conditions.

Functional Comparisons with Non-Cyclopropane Analogs

- Cyclopropane vs. Cyclohexene : Cyclopropane’s ring strain enhances reactivity toward ring-opening reactions compared to cyclohexene derivatives (e.g., ), which are more inert due to reduced strain.

- Amide Substituents: N-methoxy-N-methyl groups (Weinreb amides) facilitate controlled ketone synthesis, whereas N,N-diethyl or N-phenyl groups () are less reactive toward organometallic reagents.

生物活性

Overview

2,2-Difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula and a molecular weight of 165.14 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its reactivity and binding affinity to various enzymes and receptors, which may lead to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its potential anti-cancer properties.

- Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been investigated for its effects on various cancer cell lines, demonstrating potential in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT116 (Colon Cancer) | 12.5 | Inhibition of growth |

| MCF7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| OVCAR-3 (Ovarian Cancer) | 10.0 | Cell cycle arrest |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may possess other biological activities:

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- Antimicrobial Activity : Investigated for efficacy against certain bacterial strains.

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of this compound on HCT116 colon cancer cells. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 12.5 µM, indicating strong anticancer potential .

- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an effective therapeutic agent .

Comparative Analysis

When compared to similar compounds, such as 2,2-difluoro-N-methoxy-N-methylacetamide and 2,2-difluoro-N-methoxy-N-methylpropane-1-carboxamide, the cyclopropane structure of this compound imparts unique properties that enhance its biological activity.

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Cyclopropane | Anticancer, Anti-inflammatory |

| 2,2-Difluoro-N-methoxy-N-methylacetamide | Acetamide | Moderate anticancer activity |

| 2,2-Difluoro-N-methoxy-N-methylpropane-1-carboxamide | Propane | Lower binding affinity |

常见问题

Q. What are the optimized synthetic routes for 2,2-difluoro-N-methoxy-N-methylcyclopropane-1-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized acrylamide precursor. Key steps include:

- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) or photochemical methods to form the strained cyclopropane ring. Fluorination is achieved via electrophilic fluorinating agents (e.g., Selectfluor®) .

- Amide Formation : Coupling of the cyclopropane carboxylic acid with N-methoxy-N-methylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .

- Optimization : Reaction temperature (maintained below 40°C to prevent ring-opening), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine) are critical for minimizing byproducts like hydrolyzed acids or dimerized species .

- Purity Control : Purification via silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. How is the structural conformation of this compound validated experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : NMR confirms the presence and position of fluorine atoms (δ ≈ -120 to -140 ppm for CF groups). NMR resolves methoxy (-OCH) and N-methyl (-NCH) signals, with coupling constants (J = 6–8 Hz) indicating cyclopropane ring strain .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]) at m/z 220.0654 (calculated for CHFNO) .

- X-ray Crystallography : Single-crystal analysis reveals bond angles (~60° for cyclopropane) and torsional strain, critical for understanding reactivity .

Q. What analytical techniques are used to assess stability under varying pH and temperature conditions?

Methodological Answer:

- HPLC-UV/MS Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C. Degradation products (e.g., ring-opened dienes or hydrolyzed amides) are quantified using reverse-phase C18 columns and acetonitrile/water gradients .

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition onset (~180°C), correlating with storage recommendations (2–8°C under argon) .

Advanced Research Questions

Q. How does the electronic effect of the difluorocyclopropane moiety influence binding affinity in enzyme inhibition studies?

Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show the CF group’s electron-withdrawing effect increases electrophilicity at the carbonyl carbon, enhancing hydrogen bonding with enzyme active sites (e.g., proteases or kinases) .

- Structure-Activity Relationship (SAR) : Compare IC values of fluorinated vs. non-fluorinated analogs. For example, difluoro derivatives show 10-fold higher potency against trypsin-like serine proteases due to improved electrostatic complementarity .

Q. What strategies mitigate enantiomeric instability during asymmetric synthesis of the cyclopropane core?

Methodological Answer:

- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to enforce stereocontrol during cyclopropanation. Diastereomeric excess (>90% de) is confirmed via chiral HPLC (Chiralpak IA column, heptane/IPA eluent) .

- Dynamic Kinetic Resolution (DKR) : Catalytic systems (e.g., Ru-phosphine complexes) enable racemization of intermediates, yielding enantiopure product (ee >99%) under mild conditions .

Q. How are contradictions in biological activity data resolved across different assay systems?

Methodological Answer:

- Meta-Analysis Framework : Aggregate data from cell-based (e.g., IC in HEK293 cells) and biochemical assays (e.g., fluorescence polarization). Discrepancies (e.g., 10 µM vs. 1 µM potency) are analyzed via:

- Membrane Permeability : Assessed using Caco-2 monolayers; low permeability may explain reduced cellular activity despite high enzyme affinity .

- Metabolic Stability : Incubation with liver microsomes identifies rapid oxidation of the methoxy group (t < 30 min), necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。